Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a chlorophenyl group, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent reactions with suitable reagents lead to the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Properties
Molecular Formula |
C17H17ClN4O3 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN4O3/c1-3-25-17(23)12-8-20-16-14(10-4-6-11(18)7-5-10)13(9-24-2)21-22(16)15(12)19/h4-8H,3,9,19H2,1-2H3 |
InChI Key |
GRRNPDVTHIOZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=C(C=C3)Cl)N=C1)N |
Origin of Product |
United States |
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